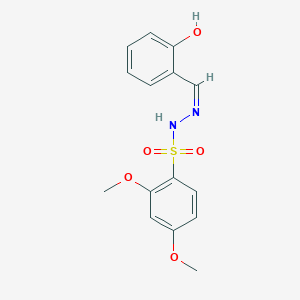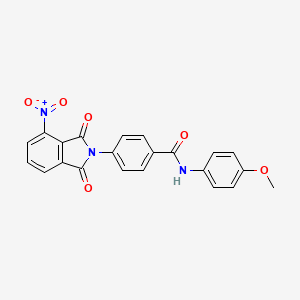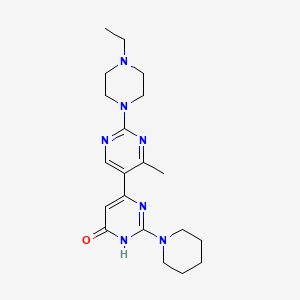![molecular formula C20H29N3O2S B5975479 N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5975479.png)
N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine, commonly referred to as BIMU8, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BIMU8 is a selective 5-HT7 receptor antagonist, which means it blocks the action of serotonin on this receptor.
作用机制
BIMU8 acts as a selective antagonist of the 5-HT7 receptor, which means it blocks the action of serotonin on this receptor. The 5-HT7 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The activation of the 5-HT7 receptor by serotonin leads to the activation of various intracellular signaling pathways, which can have a range of effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BIMU8 are largely dependent on the specific system being studied. For example, in the central nervous system, BIMU8 has been shown to have anxiolytic and antidepressant effects, as well as effects on learning and memory. In the cardiovascular system, BIMU8 has been shown to have vasodilatory effects and to reduce blood pressure. In the gastrointestinal system, BIMU8 has been shown to reduce gastric acid secretion and to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of using BIMU8 in lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to investigate the specific effects of blocking this receptor without affecting other serotonin receptors. However, one limitation of using BIMU8 is that it may have off-target effects on other receptors or signaling pathways. Additionally, the use of BIMU8 may be limited by its solubility and stability, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on BIMU8. One area of interest is the role of the 5-HT7 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. BIMU8 may have potential therapeutic applications in these diseases by modulating the activity of the 5-HT7 receptor. Another area of interest is the role of the 5-HT7 receptor in the regulation of sleep and circadian rhythms. BIMU8 may have potential applications in the treatment of sleep disorders by modulating the activity of this receptor. Finally, further research is needed to investigate the potential side effects and safety of BIMU8, particularly in long-term use.
合成方法
The synthesis of BIMU8 involves the reaction of N-methylcyclohexanamine with benzyl isothiocyanate, followed by the reaction of the resulting product with 2-ethylsulfonyl-1H-imidazole-5-carbaldehyde. The final product is obtained after purification by column chromatography.
科学研究应用
BIMU8 has been used extensively in scientific research to investigate the role of the 5-HT7 receptor in various physiological and pathological processes. For example, BIMU8 has been used to study the effects of 5-HT7 receptor antagonism on learning and memory, anxiety, depression, and circadian rhythms. BIMU8 has also been used to investigate the role of the 5-HT7 receptor in cardiovascular function, gastrointestinal function, and regulation of body temperature.
属性
IUPAC Name |
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-3-26(24,25)20-21-14-19(16-22(2)18-12-8-5-9-13-18)23(20)15-17-10-6-4-7-11-17/h4,6-7,10-11,14,18H,3,5,8-9,12-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKCJTZILKQXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)-2-thienyl]ethanone](/img/structure/B5975398.png)
![N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B5975404.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(methylthio)acetyl]-2-piperidinecarboxamide](/img/structure/B5975406.png)

![N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5975429.png)
![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}nicotinamide](/img/structure/B5975432.png)

![N-{[1-(1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5975444.png)
![5-methyl-3-(4-methylphenyl)-N-(3-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5975452.png)

![N-(acetyloxy)-N-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]acetamide](/img/structure/B5975461.png)
![2-methyl-N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5975468.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5975470.png)
![ethyl 4-({[(4-{[(4-methylphenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5975483.png)